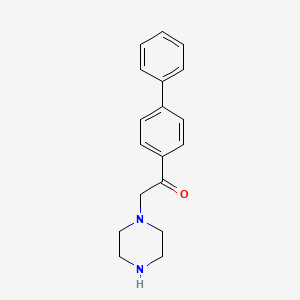
1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone is a chemical compound with the molecular formula C₁₄H₁₂O. This compound is characterized by its biphenyl structure with an acetyl group at the 4-position and a piperazine ring attached to the ethanone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar Friedel-Crafts acylation reactions. The process may involve continuous flow reactors to enhance efficiency and control reaction conditions more precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of biphenyl-4-carboxylic acid.
Reduction: Reduction reactions can produce 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanol.
Substitution: Substitution reactions can yield various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(1,1'-Biphenyl-4-yl)-2-piperazin-1-ylethanone can be compared with other similar compounds, such as biphenyl-4-carboxylic acid, biphenyl-4-ol, and biphenyl-4-amine. These compounds share the biphenyl core structure but differ in their functional groups and substituents. The presence of the piperazine ring in this compound makes it unique and potentially more versatile in its applications.
List of Similar Compounds
Biphenyl-4-carboxylic acid
Biphenyl-4-ol
Biphenyl-4-amine
4-Acetylbiphenyl
4-Biphenylyl methyl ketone
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
556807-88-6 |
|---|---|
Formule moléculaire |
C18H20N2O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-(4-phenylphenyl)-2-piperazin-1-ylethanone |
InChI |
InChI=1S/C18H20N2O/c21-18(14-20-12-10-19-11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,19H,10-14H2 |
Clé InChI |
LJJZFRPKWQDWBK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















